molecular formula C4H3F3N2S2 B1600085 2-(Methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole CAS No. 32539-16-5

2-(Methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole

Cat. No. B1600085
CAS RN: 32539-16-5
M. Wt: 200.2 g/mol
InChI Key: ULROOIOMHZXHRY-UHFFFAOYSA-N
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Description

2-(Methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole (MTFT) is an organosulfur compound with a wide range of applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. MTFT is a small molecule that can be used as a drug targeting agent, a reagent for chemical synthesis, and a functional group in various organic reactions. MTFT is a highly versatile molecule with a wide range of potential applications in the fields of medicinal chemistry and pharmacology.

Scientific Research Applications

Antiviral Research

2-(Methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole derivatives have been explored in antiviral research. Rashdan et al. (2021) synthesized novel 1,3,4-thiadiazole-1,2,3-triazole hybrids and evaluated their antiviral activity against Coronavirus, focusing on inhibition of the main coronavirus protease (Rashdan et al., 2021).

Anticancer Research

Gomha et al. (2017) reported the synthesis of thiadiazole derivatives that exhibited significant anticancer activity against Hepatocellular carcinoma cell lines. The study emphasized the structure-activity relationships in the design of potent anticancer agents (Gomha et al., 2017).

Green Chemistry and Catalysis

Wenting et al. (2008) demonstrated the synthesis of 1,3,4-thiadiazole derivatives using environmentally benign conditions, highlighting the role of these compounds in green chemistry and catalysis (Wenting et al., 2008).

Solar Cell Applications

Rahman et al. (2018) utilized a derivative of 1,3,4-thiadiazole in solar cells, showcasing its potential in renewable energy technologies. The compound exhibited improved redox behavior in solar cell applications (Rahman et al., 2018).

Antimicrobial Activity

Zamani et al. (2004) explored the antimicrobial properties of thiadiazole derivatives. Their study found that these compounds did not exhibit significant antibacterial activities, suggesting a selective range of biological activity (Zamani et al., 2004).

Corrosion Inhibition

Zhang et al. (2020) investigated the use of thiadiazole derivatives as corrosion inhibitors in oilfield produced water. Their research provided insights into the effectiveness of these compounds in industrial applications (Zhang et al., 2020).

Liquid Crystal Research

Tomma et al. (2009) synthesized compounds containing 1,3,4-thiadiazole and 1,2,4-triazole rings, assessing their potential in liquid crystal technology. The compounds exhibited properties suitable for use in liquid crystal displays (Tomma et al., 2009).

properties

IUPAC Name

2-methylsulfanyl-5-(trifluoromethyl)-1,3,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3F3N2S2/c1-10-3-9-8-2(11-3)4(5,6)7/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULROOIOMHZXHRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(S1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3F3N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4067694
Record name 1,3,4-Thiadiazole, 2-(methylthio)-5-(trifluoromethyl)-
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Molecular Weight

200.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 1,3,4-Thiadiazole, 2-(methylthio)-5-(trifluoromethyl)-
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Product Name

2-(Methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole

CAS RN

32539-16-5
Record name 2-(Methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole
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Record name 1,3,4-Thiadiazole, 2-(methylthio)-5-(trifluoromethyl)-
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Record name 1,3,4-Thiadiazole, 2-(methylthio)-5-(trifluoromethyl)-
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Record name 1,3,4-Thiadiazole, 2-(methylthio)-5-(trifluoromethyl)-
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Record name 2-(methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Pace, AP Piccionello, I Pibiri, S Buscemi… - Fluorine in Heterocyclic …, 2014 - Springer
A literature survey of the chemistry of fluorinated oxadiazoles and thiadiazoles is presented. The core part on synthetic procedures is given by type of heterocycle and includes recent …
Number of citations: 2 link.springer.com

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